(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid is an organic compound with a unique structure characterized by a pyrrolidine ring substituted with three methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . This process can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,5,5-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-4,5,5-trimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-4-6(7(10)11)9-8(5,2)3/h5-6,9H,4H2,1-3H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
XXOKCHPBDAVRCC-GDVGLLTNSA-N |
Isomeric SMILES |
CC1C[C@H](NC1(C)C)C(=O)O |
Canonical SMILES |
CC1CC(NC1(C)C)C(=O)O |
Origin of Product |
United States |
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